
GDC-0927
Descripción general
Descripción
GDC-0927 es un nuevo, potente, no esteroideo, biodisponible por vía oral, degradador selectivo del receptor de estrógeno. Está diseñado para inhibir tanto la señalización mediada por el receptor de estrógeno dependiente de ligando como independiente de ligando. Este compuesto ha mostrado promesa en inducir la regresión tumoral en modelos de xenotrasplantes de cáncer de mama positivo para el receptor de estrógeno .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
GDC-0927 tiene un núcleo de cromeno con una cadena lateral de base azetidina. La síntesis implica varios pasos, incluida la formación del núcleo de cromeno y la unión de la cadena lateral de azetidina. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y reactivos bajo temperaturas y atmósferas controladas .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede implicar el uso de reactores a gran escala, sistemas de purificación y medidas de control de calidad para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Ullmann Coupling and Alkylation
- Intermediate preparation : Starting from 2-(3-methoxyphenyl)acetic acid (12 ), an eight-step sequence yields chromene intermediate 15 .
- Mesylation : Intermediate 15 undergoes Ullmann coupling with ethylene glycol, followed by mesylation to form 16 (51% yield over two steps) .
- Side-chain installation :
Chromene Core
- Derived from 2-(3-methoxyphenyl)acetic acid, the core includes a phenolic hydroxyl group critical for ER binding .
- Key modification : Methoxy-to-hydroxyl deprotection enhances ER degradation efficacy .
Fluoromethyl Azetidine Side Chain
- Introduced via Ullmann coupling or alkylation, this group maximizes ER-α degradation:
Stereochemical Considerations
This compound is synthesized as a racemic mixture but exhibits stereospecific activity:
- Chiral separation : Supercritical fluid chromatography (SFC) isolates the active (S)-enantiomer, which drives SERD activity .
- Inactive isomer : The (R)-enantiomer shows negligible ER degradation .
Optimization of ER-α Degradation Efficacy
Structure-activity relationship (SAR) studies highlight critical substituents:
Compound | Substituent | ER-α Degradation (%) | MCF-7 IC50 (nM) |
---|---|---|---|
17b | Non-fluorinated | 89 | <0.5 |
17e | 3-Fluoromethyl | 97 | <0.5 |
17h | Fluoromethyl azetidine | 97 | <0.5 |
17i | Fluoromethyl piperidine | 63 | ND |
- Fluorine impact : Fluoromethyl groups enhance degradation by improving binding to ER’s hydrophobic pocket .
- Ring size : Azetidine (4-membered) outperforms piperidine (6-membered) due to reduced steric hindrance .
Stability and Functional Group Interactions
Aplicaciones Científicas De Investigación
GDC-0927 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar las vías de señalización del receptor de estrógeno.
Biología: Se investiga por sus efectos en los procesos celulares y las interacciones proteicas.
Medicina: Se explora como un posible agente terapéutico para el cáncer de mama positivo para el receptor de estrógeno.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de estrógeno
Mecanismo De Acción
GDC-0927 ejerce sus efectos al unirse al receptor de estrógeno y promover su degradación. Esto inhibe la señalización mediada por el receptor de estrógeno, que es crucial para el crecimiento y la supervivencia de las células de cáncer de mama positivo para el receptor de estrógeno. Los objetivos moleculares incluyen el propio receptor de estrógeno, y las vías involucradas son las relacionadas con la señalización del receptor de estrógeno .
Comparación Con Compuestos Similares
Compuestos similares
Fulvestrant: Otro degradador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama positivo para el receptor de estrógeno.
Tamoxifeno: Un modulador selectivo del receptor de estrógeno que bloquea la señalización del receptor de estrógeno.
GDC-0810: Un compuesto similar a GDC-0927, diseñado para inhibir la señalización del receptor de estrógeno.
Singularidad
This compound es único en su capacidad para inhibir tanto la señalización mediada por el receptor de estrógeno dependiente de ligando como independiente de ligando. Esto lo convierte en un candidato prometedor para el tratamiento del cáncer de mama positivo para el receptor de estrógeno, especialmente en casos donde otros tratamientos han fallado .
Actividad Biológica
GDC-0927 is a novel compound classified as a selective estrogen receptor degrader (SERD), primarily investigated for its therapeutic potential in treating estrogen receptor-positive (ER+) breast cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and pharmacokinetics.
This compound functions by binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways. This mechanism is particularly significant in the context of ER+ breast cancer, where estrogen signaling often drives tumor growth.
- ER Degradation : this compound has demonstrated a potent ability to degrade ERα, with an in vitro degradation IC50 of 0.1 nM and an efficacy of 97% . This positions it as a more effective agent compared to other SERDs like GDC-0810.
- Gene Expression Modulation : RNA sequencing analyses indicate that this compound suppresses ERα-regulated gene expression more effectively than other SERDs, including tamoxifen and GDC-0810 . The order of efficacy in suppressing gene expression was found to be: fulvestrant > this compound > GDC-0810 > tamoxifen.
Efficacy in Clinical Studies
This compound has undergone various clinical trials to assess its effectiveness against ER+ breast cancer:
- Phase I Study : An open-label phase I study involving postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer revealed that this compound was well-tolerated and showed dose-dependent antitumor activity in both ESR1 mutant and wild-type patient-derived xenograft models .
Safety Profile
The safety profile of this compound has been assessed through clinical trials, highlighting its tolerability:
- Adverse Events : Common adverse events included nausea, fatigue, and hot flushes; however, there were no severe (grade 4/5) adverse events reported .
- Pharmacokinetics : this compound demonstrated predictable pharmacokinetics suitable for once-daily dosing. Pharmacokinetic analyses indicated a rapid clearance rate which influenced dosing strategies during trials .
Comparative Studies
This compound's performance has been compared with other SERDs to establish its relative efficacy:
- In Vitro Studies : In studies comparing the effects of various SERDs on cell proliferation in ERα-positive breast cancer cell lines (e.g., MCF7), this compound exhibited superior inhibition compared to tamoxifen and non-degrading compounds like GNE-274 .
- In Vivo Models : In patient-derived xenograft models (PDXs), this compound effectively inhibited estrogen-dependent tumor growth more potently than GDC-0810, showcasing its potential as a leading SERD candidate .
Propiedades
IUPAC Name |
(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100830-77-9 | |
Record name | GDC-0927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0927 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.